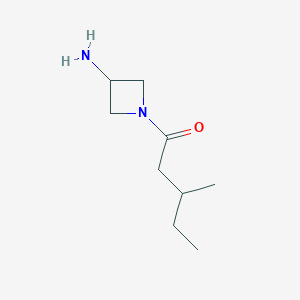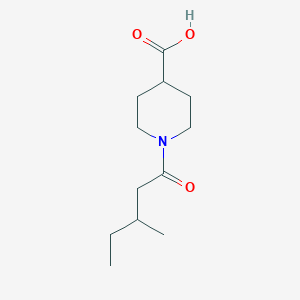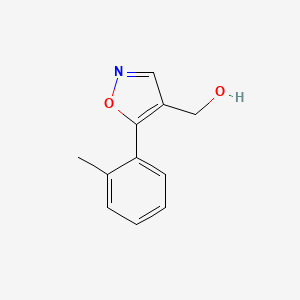
4-Bromo-6-(4-ethylphenyl)pyrimidine
Overview
Description
Molecular Structure Analysis
Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The specific molecular structure of “4-Bromo-6-(4-ethylphenyl)pyrimidine” would include a bromine atom at the 4th position and an ethylphenyl group at the 6th position of the pyrimidine ring.Scientific Research Applications
Drug Discovery Therapeutics
Pyrimidines, including 4-Bromo-6-(4-ethylphenyl)pyrimidine, have had a major impact in drug discovery therapeutics . They have been used in the development of drugs for various medical conditions, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
Synthesis of Pharmaceuticals
4-Bromo-6-(4-ethylphenyl)pyrimidine is used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the production of various drugs, contributing to their structural diversity and therapeutic applications .
Agrochemicals Production
This compound is also used in the synthesis of agrochemicals. These chemicals are essential for protecting crops from pests and diseases, enhancing agricultural productivity.
Biological Active Compounds
4-Bromo-6-(4-ethylphenyl)pyrimidine is used in the synthesis of other biologically active compounds. These compounds have various applications in biological research and medicine.
Protein Kinase Inhibition
This compound is used as a tool in the study of protein kinase inhibition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer.
Cell Signaling Pathways
4-Bromo-6-(4-ethylphenyl)pyrimidine is used in the study of cell signaling pathways. Understanding these pathways is crucial for understanding how cells function and communicate with each other.
Organic Synthesis
4-Bromo-6-(4-ethylphenyl)pyrimidine is used in various organic synthesis reactions . These reactions are fundamental to the production of a wide range of organic compounds.
Heterocyclic Compounds in Medicinal Chemistry
Pyrimidines, including 4-Bromo-6-(4-ethylphenyl)pyrimidine, are important heterocyclic compounds in medicinal chemistry . They are used in the synthesis of a wide range of medicinal agents, demonstrating the versatility of pyrimidine-based drugs .
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-(4-ethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDHRSULPCUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-ethylphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)



![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)